[4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate is a complex organic molecule characterized by its bromine, fluorine, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorobenzoyl hydrazine.
Acylation: The hydrazone intermediate is then acylated with 4-bromo-2-formylbenzoic acid under acidic conditions to yield the desired hydrazone.
Condensation Reaction: The final step involves a condensation reaction with (E)-3-(furan-2-yl)prop-2-enoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance binding affinity through halogen bonding, while the hydrazone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate
- [4-bromo-2-[(E)-[[2-[(4-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
Uniqueness
Compared to similar compounds, [4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate is unique due to the presence of the furan ring, which can impart additional reactivity and potential biological activity. The combination of bromine and fluorine atoms also enhances its chemical versatility and potential for forming strong interactions with biological targets.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C23H17BrFN3O5 |
---|---|
Molecular Weight |
514.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C23H17BrFN3O5/c24-16-7-9-20(33-22(30)10-8-17-4-3-11-32-17)15(12-16)13-27-28-21(29)14-26-23(31)18-5-1-2-6-19(18)25/h1-13H,14H2,(H,26,31)(H,28,29)/b10-8+,27-13+ |
InChI Key |
FOPNKFDTTCHUPF-NVUYGVFISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)/C=C/C3=CC=CO3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C=CC3=CC=CO3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.